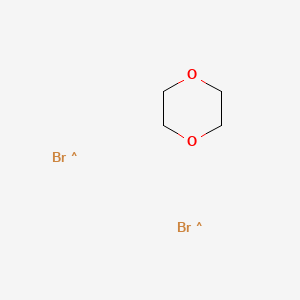
1,4-Dioxane; dibromine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxane; dibromine is a compound formed by the combination of 1,4-dioxane and bromine. 1,4-Dioxane is a heterocyclic organic compound classified as an ether, known for its colorless liquid form and faint sweet odor similar to diethyl ether . Dibromine, on the other hand, is a diatomic molecule consisting of two bromine atoms. The combination of these two results in a compound with unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dioxane can be synthesized by reacting ethylene glycol with 1,2-dibromoethane . The reaction typically involves heating the reactants under reflux conditions. The resulting product is then purified through distillation.
Industrial Production Methods: Industrial production of 1,4-dioxane involves the dehydration of diethylene glycol in the presence of an acid catalyst . This method is preferred due to its efficiency and cost-effectiveness. The dibromine component is usually introduced through a controlled bromination process, where bromine is added to the 1,4-dioxane under specific conditions to ensure the formation of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dioxane; dibromine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides, which are often highly explosive and unstable.
Reduction: Reduction reactions typically involve the removal of bromine atoms, resulting in the formation of 1,4-dioxane.
Substitution: Bromine atoms in the compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of peroxides and dioxanone.
Reduction: Formation of 1,4-dioxane.
Substitution: Formation of various substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
1,4-Dioxane; dibromine has a wide range of applications in scientific research:
Chemistry: Used as a solvent and stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-dioxane; dibromine involves its interaction with various molecular targets and pathways. The compound is known to induce oxidative stress and DNA damage through the formation of reactive oxygen species (ROS) . The primary enzyme involved in its metabolism is CYP2E1, which catalyzes the oxidation of 1,4-dioxane to β-hydroxyethoxyacetic acid . This process leads to the activation of the NRF2 antioxidant response pathway, which helps mitigate oxidative damage.
Comparación Con Compuestos Similares
- Oxane
- Trioxane
- Tetroxane
- Pentoxane
Comparison: 1,4-Dioxane; dibromine is unique due to its combination of ether and bromine functionalities, which impart distinct chemical and physical properties . Unlike its analogs, such as oxane and trioxane, this compound exhibits higher reactivity and stability, making it suitable for a broader range of applications in both research and industry .
Propiedades
Fórmula molecular |
C4H8Br2O2 |
|---|---|
Peso molecular |
247.91 g/mol |
InChI |
InChI=1S/C4H8O2.2Br/c1-2-6-4-3-5-1;;/h1-4H2;; |
Clave InChI |
GPWNKPKNNSMGGZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCO1.[Br].[Br] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















